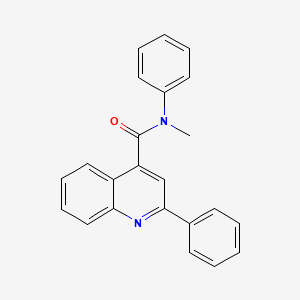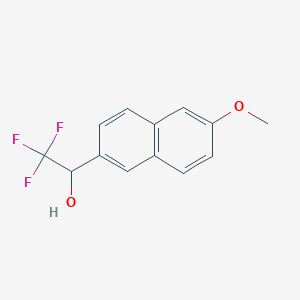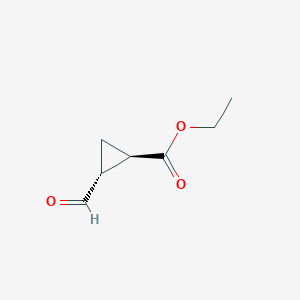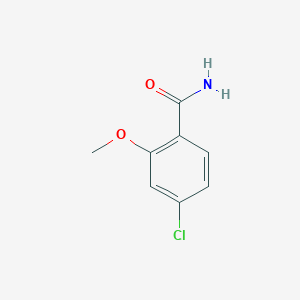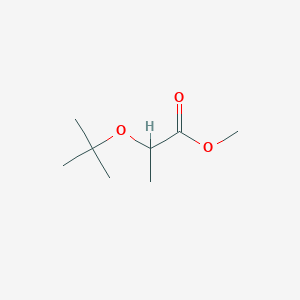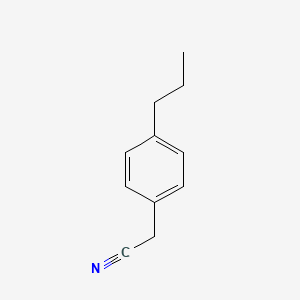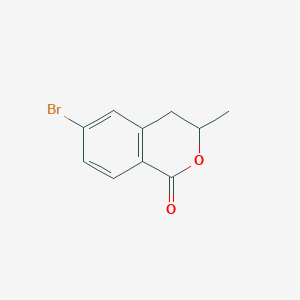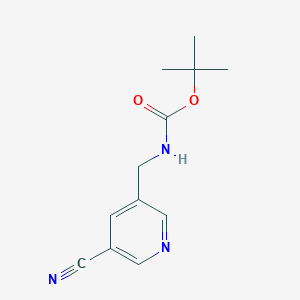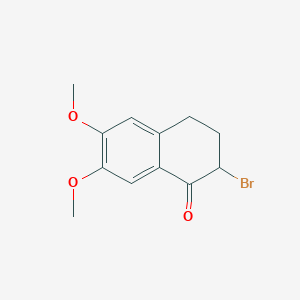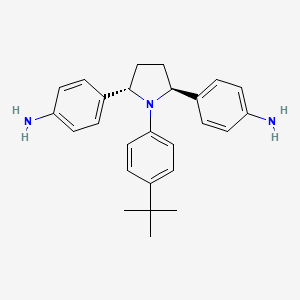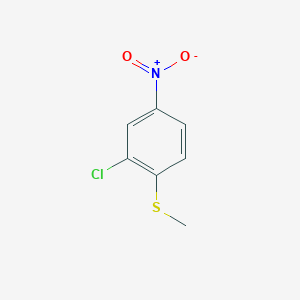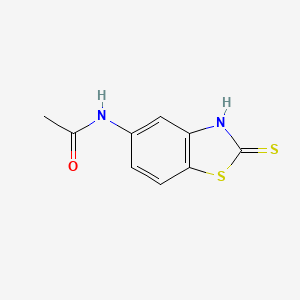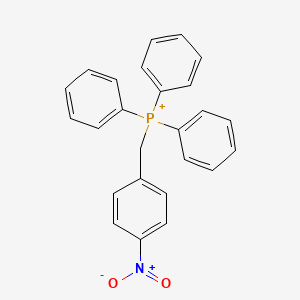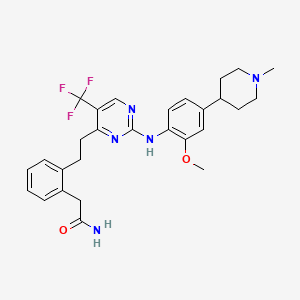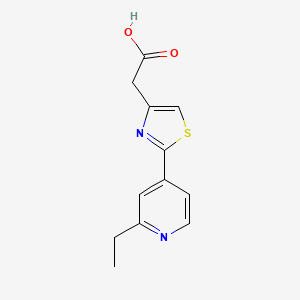
2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride
描述
2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H13ClN2O2S It is a derivative of thiazole and pyridine, two important heterocyclic compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyridine Derivative Formation: The pyridine ring is introduced by reacting 2-ethylpyridine with appropriate reagents to form the desired pyridine derivative.
Coupling Reaction: The thiazole and pyridine derivatives are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and pyridine rings.
Reduction: Reduced forms of the thiazole and pyridine rings.
Substitution: Substituted thiazole and pyridine derivatives with various functional groups.
科学研究应用
2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole and pyridine rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: Another thiazole derivative with similar structural features.
2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid: A related compound with a different substituent on the thiazole ring.
Uniqueness
2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical and biological properties. Its specific substitution pattern and hydrochloride form further differentiate it from other similar compounds.
属性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC 名称 |
2-[2-(2-ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H12N2O2S/c1-2-9-5-8(3-4-13-9)12-14-10(7-17-12)6-11(15)16/h3-5,7H,2,6H2,1H3,(H,15,16) |
InChI 键 |
ABOGCRBFPDVSAU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CC(=C1)C2=NC(=CS2)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
